6-Fluoro-3-isobutyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

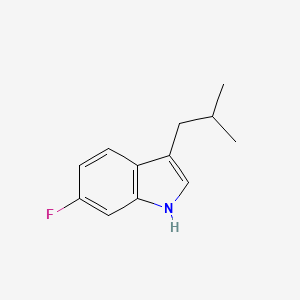

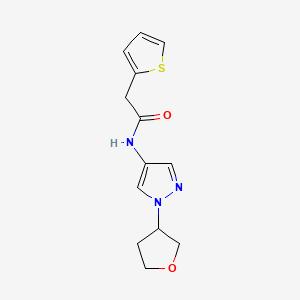

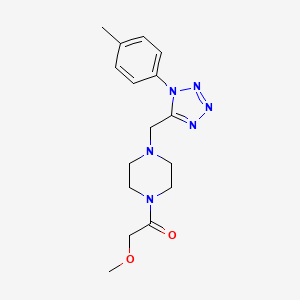

6-Fluoro-3-isobutyl-1H-indole is a chemical compound with the formula C12H14FN . It is used in the synthesis of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which act as potential anticancer immunomodulators .

Synthesis Analysis

One of the methods for synthesizing indoles like 6-Fluoro-3-isobutyl-1H-indole is the Fischer indolisation–N-alkylation sequence . This one-pot, three-component protocol is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-isobutyl-1H-indole consists of a benzene ring fused with a pyrrole ring, forming an indole structure . The compound has a fluorine atom at the 6th position and an isobutyl group at the 3rd position of the indole structure .Chemical Reactions Analysis

The Fischer indolisation–N-alkylation sequence is a key reaction involved in the synthesis of 6-Fluoro-3-isobutyl-1H-indole . This reaction is robust, clean, and high-yielding, generating minimal quantities of by-products .Physical And Chemical Properties Analysis

6-Fluoro-3-isobutyl-1H-indole is a substance with the chemical formula C12H14FN . Its molecular weight is 191.24 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

Other Applications

Beyond the mentioned fields, indole derivatives have been explored for antitubercular, antidiabetic, and antimalarial activities. While specific data on 6-Fluoro-3-isobutyl-1H-indole are limited, its indole scaffold suggests broader therapeutic possibilities .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-fluoro-3-(2-methylpropyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-6-10(13)3-4-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXRBGLNTHVBOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-isobutyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)

![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)

![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)